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Compound of Interest

Compound Name: Oracefal

Cat. No.: B1212693 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo pharmacokinetic profiles of

cefadroxil, a first-generation cephalosporin antibiotic. The focus is on the reproducibility of its

plasma concentration-time course, a critical factor for ensuring consistent therapeutic efficacy

and safety. The data presented here is compiled from multiple bioequivalence studies,

demonstrating the consistency of cefadroxil's pharmacokinetic behavior across different oral

formulations.

I. Comparative Pharmacokinetic Data
The reproducibility of cefadroxil's pharmacokinetic profile is most evident when comparing key

parameters from bioequivalence studies. These studies are designed to determine if a generic

version of a drug performs in the same manner as the brand-name drug. The tables below

summarize the primary pharmacokinetic parameters from several studies, illustrating the low

variability between different cefadroxil formulations.

Table 1: Pharmacokinetic Parameters of Cefadroxil 500 mg Formulations in Healthy Volunteers
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Study
Reference

Formulation
Cmax
(µg/mL)

Tmax (h)
AUC (0-t)
(µg·h/mL)

AUC (0-∞)
(µg·h/mL)

Oliveira et al.

[1][2]
Test 16.04 ± 4.94 1.75 48.94 ± 10.18 52.38

Reference 16.01 ± 4.02 2.10 48.51 ± 9.02 51.97

Al-Ghanana

et al.[3]
Test (Roxil) Not Reported Not Reported

0.94 (Ratio to

Ref)
Not Reported

Reference

(Ultracef)
Not Reported Not Reported

Mohammed,

F. A.
Test (Droxil) Not Reported Not Reported Not Reported Not Reported

Reference

(Ultracef)
Not Reported Not Reported

Iqbal et al.[4] Test 12.5 1.54 Not Reported Not Reported

Reference 12.47 1.5 Not Reported Not Reported

Data are presented as mean ± standard deviation where available. AUC(0-t) is the area under

the plasma concentration-time curve from time zero to the last measurable concentration.

AUC(0-∞) is the area under the plasma concentration-time curve from time zero to infinity.

The data clearly show that for a 500 mg oral dose, the maximum plasma concentration (Cmax)

and the extent of absorption (AUC) are highly similar across different formulations. For

instance, in the study by Oliveira et al., the Cmax for the test and reference products were

nearly identical at 16.04 µg/mL and 16.01 µg/mL, respectively[1][2]. Similarly, the AUC values

were also very close, demonstrating bioequivalence and, by extension, the reproducibility of

the pharmacokinetic profile[1][2]. The 90% confidence intervals for the ratio of these

parameters between test and reference products in these studies fell within the standard

bioequivalence range of 80-125%[1][2][5][6].

II. Experimental Protocols
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The consistency in pharmacokinetic profiles is underpinned by standardized and rigorous

experimental designs. Below are the typical methodologies employed in the cited

bioequivalence studies.

A. Study Design
The majority of these studies utilize a single-dose, randomized, two-period, two-sequence,

crossover design[1][2][7]. This design is the gold standard for bioequivalence assessment as it

minimizes subject variability.

Randomization: Subjects are randomly assigned to receive either the test or reference

formulation in the first period.

Crossover: After a washout period, subjects receive the alternate formulation in the second

period.

Washout Period: A sufficient time, typically 7 days, is allowed between the two periods for the

complete elimination of the drug from the body[1][2][7].

B. Subject Population
The studies are conducted in healthy adult volunteers, typically males, to reduce

pharmacokinetic variability due to gender-related physiological differences[1][3][4]. Key

inclusion criteria usually include:

Age between 18 and 50 years.

Body mass index (BMI) within a normal range.

No history of significant medical conditions, particularly renal, hepatic, or gastrointestinal

diseases[7].

No use of other medications for a specified period before and during the study.

C. Dosing and Sample Collection
Dosing: A single oral dose of cefadroxil (e.g., 500 mg) is administered after an overnight

fast[1][2].
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Blood Sampling: Venous blood samples are collected at predetermined time points before

and after drug administration. A typical sampling schedule includes a pre-dose sample (0

hours) and multiple samples up to 12 or 24 hours post-dose[7]. For example, samples might

be taken at 0, 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.5, 3, 4, 6, 8, 10, and 12 hours after

dosing[7].

D. Analytical Method
The concentration of cefadroxil in plasma samples is determined using a validated high-

performance liquid chromatography (HPLC) method with ultraviolet (UV) detection[1][2][3][4].

This method is sensitive and specific for the quantification of cefadroxil.

III. Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow of a cefadroxil bioequivalence study,

which is fundamental to demonstrating the reproducibility of its pharmacokinetic profile.
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Phase 1: Subject Screening

Phase 2: Period 1

Phase 3: Washout

Phase 4: Period 2 (Crossover)

Phase 5: Analysis

Healthy Volunteers Screening

Inclusion/Exclusion Criteria Assessment

Informed Consent

Randomization to Group A or B

Single Oral Dose Administration
(Test or Reference Cefadroxil)

Serial Blood Sampling

7-Day Washout Period

Single Oral Dose Administration
(Alternate Formulation)

Serial Blood Sampling

Plasma Cefadroxil Concentration
Measurement (HPLC-UV)
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(Cmax, AUC, etc.)

Statistical Analysis (90% CI)

Bioequivalence Determination

Click to download full resolution via product page

Caption: Workflow of a typical crossover bioequivalence study for cefadroxil.
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IV. Factors Influencing Cefadroxil Pharmacokinetics
While the pharmacokinetic profile of cefadroxil is highly reproducible between formulations,

certain physiological and external factors can influence its absorption and disposition.

Dose: Cefadroxil exhibits dose-proportional pharmacokinetics at lower doses (250 mg and

500 mg)[8]. However, at higher doses (1000 mg), a non-linear decrease in clearance has

been observed, potentially due to the saturation of active renal tubular secretion[8].

Renal Function: As cefadroxil is primarily eliminated unchanged in the urine, impaired renal

function can significantly alter its pharmacokinetic profile, leading to a longer half-life and

increased systemic exposure[9]. Dose adjustments are often necessary for patients with

significant renal impairment[9].

Food: The presence of food can delay the rate of absorption (increase Tmax) but does not

significantly affect the extent of absorption (AUC).

V. Conclusion
The available data from numerous bioequivalence studies strongly support the high

reproducibility of the in vivo pharmacokinetic profiles of different cefadroxil oral formulations.

When administered under the same conditions to similar subject populations, different products

yield nearly identical plasma concentration-time curves. This consistency is a testament to the

well-characterized and predictable nature of cefadroxil's absorption, distribution, metabolism,

and excretion. For researchers and drug developers, this reproducibility provides a high degree

of confidence in the therapeutic equivalence of various cefadroxil products and a solid

foundation for further clinical investigation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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